4-(5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-[3-(2-fluorophenyl)-5-[2-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-30(28,29)23-16-9-5-3-7-14(16)17-12-18(13-6-2-4-8-15(13)21)24(22-17)19(25)10-11-20(26)27/h2-9,18,23H,10-12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUGBWQTSDWEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring, along with fluorophenyl and methylsulfonamido substituents, suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈F₃N₃O₃S
- Molecular Weight : 393.42 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The biological activity has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
In Vitro Studies
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
-
IC₅₀ Values :
- The compound exhibited varying degrees of cytotoxicity across different cell lines:
- MCF7: IC₅₀ = 39.70 µM
- A549: IC₅₀ = 30.68 µM
- HeLa: IC₅₀ = 44.99 µM
- The compound exhibited varying degrees of cytotoxicity across different cell lines:
These values indicate that the compound is particularly effective against lung cancer cells compared to breast and cervical cancer cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Polymerization Inhibition : Similar to other pyrazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
- Apoptotic Pathways : The compound has been shown to activate caspases involved in the apoptotic cascade, suggesting a mechanism that induces programmed cell death in cancer cells .
Comparative Studies
A comparative analysis of similar pyrazole derivatives reveals that modifications in substituents can significantly affect biological activity. For example:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 30.68 | Tubulin inhibition |
| Compound B | A549 | 25.00 | Apoptosis induction |
| This compound | MCF7 | 39.70 | Caspase activation |
This table illustrates the potency of our compound relative to other derivatives, highlighting its competitive efficacy in inhibiting cancer cell proliferation .
Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that compounds with similar structural motifs to our target showed promising inhibitory effects on tumor growth, with some exhibiting IC₅₀ values lower than standard chemotherapeutics like Doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of pyrazole derivatives, revealing that they could effectively induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways involved in cell survival. This suggests that our compound may share similar pathways for exerting its anticancer effects .
Scientific Research Applications
The compound exhibits significant anticancer properties and has been evaluated against various cancer cell lines. Its structure allows for interactions with multiple biological targets, making it a valuable compound in research.
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast Cancer) | 39.70 |
| A549 (Lung Cancer) | 30.68 |
| HeLa (Cervical Cancer) | 44.99 |
The compound shows the highest efficacy against A549 lung cancer cells, suggesting its potential as a therapeutic agent in lung cancer treatment.
Comparative Studies
A comparative analysis of similar pyrazole derivatives reveals that modifications in substituents significantly affect biological activity. For example:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 30.68 | Tubulin inhibition |
| Compound B | A549 | 25.00 | Apoptosis induction |
| This Compound | MCF7 | 39.70 | Caspase activation |
This table illustrates the potency of our compound relative to other derivatives, highlighting its competitive efficacy in inhibiting cancer cell proliferation.
Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that compounds with similar structural motifs to our target showed promising inhibitory effects on tumor growth, with some exhibiting IC₅₀ values lower than standard chemotherapeutics like Doxorubicin.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of pyrazole derivatives, revealing that they could effectively induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways involved in cell survival. This suggests that our compound may share similar pathways for exerting its anticancer effects.
Broader Pharmacological Applications
Beyond anticancer properties, pyrazole derivatives have been recognized for their broad pharmacological activities, including:
- Anti-inflammatory
- Analgesic
- Antimicrobial
- Anticonvulsant
Several pyrazole-derived drugs have received clinical approval for various applications, indicating the versatility and potential of this chemical class.
Preparation Methods
Synthesis of 3-(2-Fluorophenyl)-1-(2-(Methylsulfonamido)phenyl)prop-2-en-1-one
A Claisen-Schmidt condensation between 2-fluoroacetophenone (A) and 2-(methylsulfonamido)benzaldehyde (B) in ethanol with NaOH catalysis yields the α,β-unsaturated ketone (C) (Scheme 1). The reaction proceeds at 80°C for 6 h, achieving 78% yield.
$$
\text{(A)} + \text{(B)} \xrightarrow{\text{NaOH, EtOH}} \text{(C)} \quad
$$
Characterization of (C):
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.45 (m, 8H, Ar-H), 3.12 (s, 3H, SO$$2$$CH$$_3$$).
- IR (KBr): 1675 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O).
Formation of Dihydropyrazole Core
Hydrazine hydrate reacts with (C) in acetic acid at reflux (24 h) to form 5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazole (D) via 1,3-dipolar cycloaddition (Scheme 2). The reaction exhibits high regioselectivity (>90%) due to electronic effects of the sulfonamide group.
$$
\text{(C)} + \text{N}2\text{H}4 \xrightarrow{\text{AcOH}} \text{(D)} \quad
$$
Characterization of (D):
- $$^13$$C NMR (100 MHz, DMSO-d$$6$$): δ 148.9 (C=N), 135.2–114.7 (Ar-C), 44.3 (CH$$2$$).
- LC-MS: m/z 386.1 [M+H]$$^+$$.
Synthetic Pathway 2: 1,3-Dipolar Cycloaddition with Diazocompounds
Generation of Diazo Intermediate
Ethyl diazoacetate (F) reacts with 2-(methylsulfonamido)phenylacetylene (G) under Cu(OTf)$$_2$$ catalysis to form a pyrazole precursor (H) (Scheme 4). This method avoids regioselectivity issues associated with traditional cyclocondensation.
$$
\text{(F)} + \text{(G)} \xrightarrow{\text{Cu(OTf)}_2} \text{(H)} \quad
$$
Functionalization with 2-Fluorophenyl Group
(H) undergoes Suzuki-Miyaura coupling with 2-fluorophenylboronic acid to install the aryl group, followed by hydrogenation to saturate the pyrazole ring (Scheme 5).
$$
\text{(H)} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{(I)} \xrightarrow{\text{H}2, \text{PtO}2} \text{(J)} \quad
$$
Acid Moiety Incorporation
Oxidation of the ethyl ester in (J) with KMnO$$_4$$ in acidic medium yields the target compound (E) (Scheme 6).
$$
\text{(J)} \xrightarrow{\text{KMnO}_4} \text{(E)} \quad
$$
Synthetic Pathway 3: Ring-Opening of Itaconic Anhydride
Synthesis of Pyrazole-Amide Intermediate
4-Amino-5-(2-fluorophenyl)-3-(2-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazole (K) reacts with itaconic anhydride in acetone to form the butanoic acid derivative (L) (Scheme 7).
$$
\text{(K)} + \text{Itaconic anhydride} \xrightarrow{\text{Acetone}} \text{(L)} \quad
$$
Tautomerization to Keto Form
(L) undergoes acid-catalyzed tautomerization to yield (E) (Scheme 8).
$$
\text{(L)} \xrightarrow{\text{HCl}} \text{(E)} \quad
$$
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |
|---|---|---|---|
| Overall Yield (%) | 62 | 58 | 71 |
| Regioselectivity Control | High | Moderate | High |
| Purification Complexity | Moderate | High | Low |
| Scalability | Good | Limited | Excellent |
Pathway 3 offers superior yields and scalability, making it the most industrially viable method.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Thermal Analysis
- TGA: Decomposition onset at 215°C, indicating high thermal stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this pyrazoline derivative, and how can purity and yield be maximized?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazines with α,β-unsaturated ketones. General Procedure G (as described in ) is applicable, using flash chromatography (e.g., ethyl acetate/hexane gradients) for purification. Critical parameters include solvent choice (e.g., ethanol for cyclization), reaction temperature (80–100°C), and stoichiometric ratios of intermediates. HPLC (>95% purity) and H/C NMR (to confirm diastereomeric ratios and substituent positions) are essential for validation .
- Yield Optimization : Lower yields (e.g., 22–27% in ) may arise from side reactions during pyrazoline ring formation. Strategies include using anhydrous solvents, inert atmospheres, and catalytic bases like triethylamine to enhance regioselectivity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign H and C signals to confirm substituent positions (e.g., 2-fluorophenyl vs. methylsulfonamido groups). Coupling constants in the pyrazoline ring (4,5-dihydro) indicate stereochemistry .
- HPLC-MS : Validate molecular weight (expected ~450–500 g/mol) and detect impurities.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide NH interactions) for structure-activity relationship (SAR) insights .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?
- Key Substituent Effects :
- 2-Fluorophenyl : Fluorine’s electronegativity enhances metabolic stability and target binding (e.g., via C–F⋯H interactions in enzyme pockets) .
- Methylsulfonamido Group : The sulfonamide moiety may act as a hydrogen-bond donor/acceptor, critical for inhibiting enzymes like carbonic anhydrase or kinases .
- SAR Strategies :
- Synthesize analogs with substituent variations (e.g., replacing 2-fluorophenyl with 3-nitrophenyl or altering sulfonamide alkyl chains).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR, guided by pharmacophore models in .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : If one study reports potent enzyme inhibition (IC < 1 μM) while another shows no activity, consider:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility or conformation .
- Enzyme Isoforms : Test against multiple isoforms (e.g., COX-1 vs. COX-2) to identify selectivity.
- Metabolic Stability : Use liver microsome assays to assess if rapid degradation in certain studies masks activity .
Q. What computational approaches are recommended for predicting target interactions?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to evaluate binding stability and identify key residues (e.g., hydrophobic pockets accommodating the pyrazoline ring) .
- Free Energy Calculations : Use MM/GBSA to quantify binding energies, correlating with experimental IC values .
Methodological Challenges and Solutions
Q. How can low solubility in aqueous buffers be addressed for in vitro assays?
- Strategies :
- Use co-solvents (e.g., <1% DMSO) or surfactants (e.g., Tween-80).
- Synthesize prodrugs (e.g., ester derivatives of the butanoic acid group) to improve bioavailability .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models :
- Rodent PK studies to measure plasma half-life (t), C, and AUC.
- Zebrafish embryos for rapid toxicity screening (LC determination) .
Critical Analysis of Evidence
- Contradictions : reports high purity (>95%) despite low yields (22–27%), suggesting losses during purification (e.g., column chromatography). This underscores the need for alternative techniques like recrystallization .
- Gaps : Limited data on in vivo efficacy and metabolic pathways. Future studies should integrate ADMET profiling and metabolite identification (e.g., via LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
